4-[(4-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-[(4-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine: is a complex organic compound that features a morpholine ring, a piperidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with morpholine to form 4-[(4-methoxyphenyl)methyl]morpholine. This intermediate is then reacted with piperidin-1-ylmethanone under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the piperidin-1-ylmethanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted morpholine and piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of selective norepinephrine reuptake, affecting neurotransmitter levels in the brain.
Comparison with Similar Compounds
- [4-[(4-Methylphenyl)methyl]morpholin-2-yl]methanamine
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
Uniqueness: Compared to similar compounds, 4-[(4-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has a unique combination of functional groups that confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets .
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-22-16-7-5-15(6-8-16)13-19-11-12-23-17(14-19)18(21)20-9-3-2-4-10-20/h5-8,17H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGQVUMPEKMUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOC(C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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